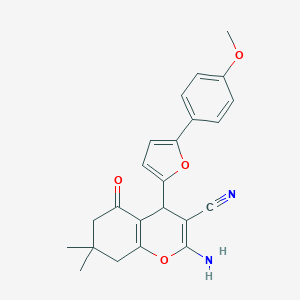![molecular formula C22H22ClN3O2S B285930 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, also known as CBMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBMP belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, antidiabetic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression. 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione acts as a PPARγ agonist and binds to the receptor, leading to the activation of downstream signaling pathways. This activation results in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the activation of PPARγ, inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of insulin sensitivity, and reduction of blood glucose levels. 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione for lab experiments is its high purity and stability, which allows for accurate and reproducible results. 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is also easily synthesized and can be produced in large quantities. However, one limitation of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is its potential toxicity, which may limit its use in certain experiments. Additionally, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione may have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the molecular mechanisms of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione and its effects on different cell types and tissues. Overall, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has great potential for therapeutic applications, and further research is needed to fully understand its biological effects.
Métodos De Síntesis
The synthesis of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzaldehyde with 4-(4-methylphenyl)-1-piperazinecarboxylic acid, followed by the addition of thiosemicarbazide and acetic anhydride. The resulting product is then purified using column chromatography to obtain 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
Fórmula molecular |
C22H22ClN3O2S |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
(5E)-5-[(2-chlorophenyl)methylidene]-3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H22ClN3O2S/c1-16-6-8-18(9-7-16)25-12-10-24(11-13-25)15-26-21(27)20(29-22(26)28)14-17-4-2-3-5-19(17)23/h2-9,14H,10-13,15H2,1H3/b20-14+ |
Clave InChI |
GIXPRAGWOODIQA-XSFVSMFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=O |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=O |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)